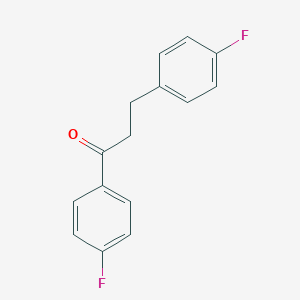

1,3-Bis(4-fluorophenyl)propan-1-one

概要

説明

“1,3-Bis(4-fluorophenyl)propan-1-one” is a chemical compound with the molecular formula C15H12F2O . It is also known by other names such as “4’-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE”, “MFCD03843575”, and "4/'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE" .

Synthesis Analysis

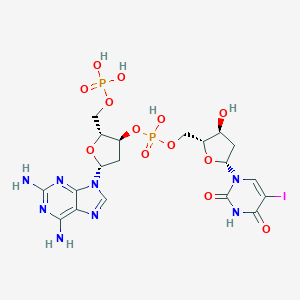

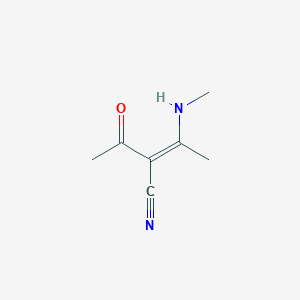

The synthesis of “1,3-Bis(4-fluorophenyl)propan-1-one” involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in propionic acid . The synthesized compound is well characterized by IR, 1H-NMR, 13C-NMR, LCMS data, and elemental analysis .

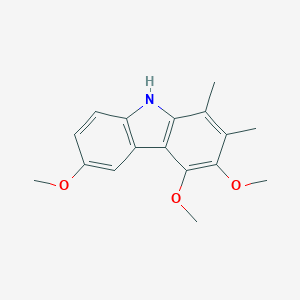

Molecular Structure Analysis

The molecular structure of “1,3-Bis(4-fluorophenyl)propan-1-one” consists of two 3-fluoro-substituted benzene rings. The dihedral angle between these two rings is 5.7° . The compound has a molecular weight of 246.25 .

Physical And Chemical Properties Analysis

“1,3-Bis(4-fluorophenyl)propan-1-one” has a molecular weight of 246.25 . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 246.08562133 . The topological polar surface area is 17.1 Ų .

科学的研究の応用

Antimicrobial Studies

This compound has been used in the synthesis of pyrazole-derived hydrazones, which have shown to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These molecules are non-toxic to human cells at high concentrations .

Synthetic Cathinones

The compound is related to synthetic cathinones, a group of novel psychoactive substances. Some of these substances have been detected for the first time from early 2019 to mid-2022 . Synthetic cathinones can pose a significant threat to health and life .

Fluorescent pH Probes

Derivatives of this compound have been used in the development of fluorescent pH probes. These probes demonstrate significant fluorescent enhancement in acidic solutions and can be used for pH measurement in aqueous solutions.

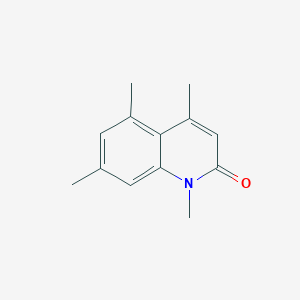

Preparation of Quinoxaline

The compound has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline .

Synthesis of Pyrazoline Derivatives

Two new pyrazoline derivatives were synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . These compounds were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Synthesis of Terphenyl Derivative

The compound has been used in the synthesis of a new terphenyl derivative as well as oxidative aromatization of α,β-unsaturated cyclohexenone to the corresponding phenol derivative .

特性

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600546 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-fluorophenyl)propan-1-one | |

CAS RN |

104147-29-7 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?

A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].

Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?

A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)